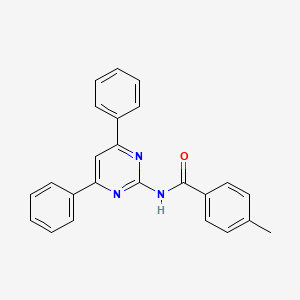![molecular formula C23H19N3O3 B11337515 N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-4-nitrobenzamide](/img/structure/B11337515.png)
N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-4-nitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-4-nitrobenzamide typically involves the reaction of indole derivatives with benzyl halides under basic conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-4-nitrobenzamide involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis in cancer cells . This mechanism is similar to that of colchicine, a well-known tubulin inhibitor.
類似化合物との比較
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Another indole derivative with similar biological activities.
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives.
Uniqueness
N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-4-nitrobenzamide is unique due to its specific structure, which combines an indole moiety with a nitrobenzamide group. This combination enhances its biological activity and makes it a valuable compound for research in medicinal chemistry and drug development.
特性
分子式 |
C23H19N3O3 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C23H19N3O3/c1-25(23(27)17-11-13-18(14-12-17)26(28)29)22(16-7-3-2-4-8-16)20-15-24-21-10-6-5-9-19(20)21/h2-15,22,24H,1H3 |
InChIキー |
ZTKGSOOEJZYTKI-UHFFFAOYSA-N |
正規SMILES |
CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide](/img/structure/B11337437.png)
![N-(3,5-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337439.png)
![N-[4-(acetylamino)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337443.png)
![Ethyl 1-({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B11337459.png)
![1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone](/img/structure/B11337469.png)
![1-[(2-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11337472.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one](/img/structure/B11337483.png)
![4-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11337485.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11337489.png)


![2-(naphthalen-1-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11337506.png)
![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-(2-methylpropyl)-1H-benzimidazole](/img/structure/B11337508.png)

